1-(6-Chloropyridin-3-yl)ethanol

Description

BenchChem offers high-quality 1-(6-Chloropyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

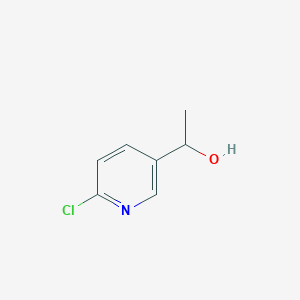

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPXQVZBQKUJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-3-yl)ethanol, a key heterocyclic building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, process development, and medicinal chemistry, offering detailed insights into its chemical properties, synthesis, reactivity, and safe handling.

Chemical Properties and Structural Elucidation

1-(6-Chloropyridin-3-yl)ethanol, with the CAS number 23092-75-3, is a secondary alcohol featuring a chloropyridinyl moiety. Its molecular formula is C7H8ClNO, and it has a molecular weight of 157.60 g/mol .[1] The presence of the chlorine atom on the pyridine ring and the hydroxyl group on the ethyl side chain imparts a unique combination of chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Spectroscopic Data

A thorough understanding of a molecule's structure is paramount for its effective utilization. The following sections detail the expected spectroscopic characteristics of 1-(6-Chloropyridin-3-yl)ethanol based on the analysis of related compounds and general principles of spectroscopy. While specific experimental data for this compound is not widely published, the following represents a well-reasoned prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the methine proton of the alcohol, the methyl protons, and the hydroxyl proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their positions relative to the nitrogen and the substituents. The methine proton (CH-OH) will likely appear as a quartet coupled to the adjacent methyl group. The methyl protons (CH₃) will present as a doublet. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the ethanol side chain. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbon bearing the hydroxyl group (CH-OH) will appear in the range of δ 60-70 ppm, while the methyl carbon (CH₃) will be found further upfield.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-(6-Chloropyridin-3-yl)ethanol is expected to exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, a result of intermolecular hydrogen bonding.[2] C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the secondary alcohol will likely appear as a strong band in the 1050-1150 cm⁻¹ region.[2] Additionally, characteristic peaks for the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS):

In a mass spectrum, 1-(6-Chloropyridin-3-yl)ethanol would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the pyridine ring and the ethanol side chain.

Synthesis of 1-(6-Chloropyridin-3-yl)ethanol

The synthesis of 1-(6-Chloropyridin-3-yl)ethanol can be achieved through various established organic chemistry methodologies. The choice of a particular synthetic route often depends on the desired stereochemistry, scale of the reaction, and availability of starting materials.

Reduction of 6-Chloro-3-acetylpyridine

A common and straightforward method for the preparation of 1-(6-Chloropyridin-3-yl)ethanol is the reduction of the corresponding ketone, 6-chloro-3-acetylpyridine. This transformation can be efficiently carried out using a variety of reducing agents.

Protocol 1: Reduction using Sodium Borohydride

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-3-acetylpyridine in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The molar ratio of NaBH₄ to the ketone is typically 1:1 to 1.5:1.

-

Reaction: Stir the reaction mixture at 0°C for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(6-Chloropyridin-3-yl)ethanol can be purified by column chromatography on silica gel.

Diagram: Synthesis via Reduction

Sources

- 1. 23092-75-3|1-(6-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol for Researchers and Drug Development Professionals

Introduction

1-(6-Chloropyridin-3-yl)ethanol is a heterocyclic alcohol that has garnered significant interest within the fields of pharmaceutical and agrochemical research. Its structural motif, featuring a chlorinated pyridine ring, is a common feature in a variety of biologically active molecules. This guide aims to provide a detailed technical overview of this compound, from its fundamental molecular properties to its synthesis and the rationale behind its use in drug discovery and development. The presence of the chlorine atom and the secondary alcohol group offers versatile handles for synthetic modification, making it a valuable intermediate for the construction of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(6-Chloropyridin-3-yl)ethanol is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a 1-hydroxyethyl group at the 3-position. The molecular formula is C7H8ClNO.[1] The Simplified Molecular-Input Line-Entry System (SMILES) representation of the molecule is CC(O)C1=CC=C(Cl)N=C1.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C7H8ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 23092-75-3 | [1] |

| Appearance | Likely a solid or oil | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Understanding these fundamental properties is crucial for its handling, storage, and application in synthetic chemistry. The molecular weight is a critical parameter for stoichiometric calculations in reactions, while the storage conditions ensure its stability and prevent degradation.

Structural Visualization

The 2D chemical structure of 1-(6-Chloropyridin-3-yl)ethanol can be represented as follows:

Caption: 2D structure of 1-(6-Chloropyridin-3-yl)ethanol.

Synthesis and Mechanistic Insights

The synthesis of 1-(6-Chloropyridin-3-yl)ethanol typically involves the reduction of a corresponding ketone precursor, 1-(6-chloropyridin-3-yl)ethanone. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.

Experimental Protocol: Reduction of 1-(6-chloropyridin-3-yl)ethanone

This protocol outlines a general procedure for the synthesis of 1-(6-Chloropyridin-3-yl)ethanol.

Materials:

-

1-(6-chloropyridin-3-yl)ethanone

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in methanol. The choice of methanol as a solvent is due to its ability to dissolve both the ketone starting material and the sodium borohydride reducing agent.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride to decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dichloromethane is an effective solvent for extracting the desired alcohol product from the aqueous phase.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Mechanistic Rationale

The reduction of the ketone to the alcohol proceeds via a nucleophilic addition of a hydride ion (H-) from sodium borohydride to the electrophilic carbonyl carbon. The use of a protic solvent like methanol facilitates the reaction by protonating the initially formed alkoxide intermediate to yield the final alcohol product.

Caption: Workflow for the synthesis of 1-(6-Chloropyridin-3-yl)ethanol.

Applications in Drug Discovery and Development

The 6-chloropyridin-3-yl moiety is a key pharmacophore found in several important classes of therapeutic agents, most notably the neonicotinoid insecticides such as imidacloprid and acetamiprid.[2][3] While 1-(6-Chloropyridin-3-yl)ethanol itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of more complex drug candidates.

The hydroxyl group provides a reactive site for further chemical modifications, such as esterification, etherification, or substitution reactions, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom can also be displaced by various nucleophiles, further expanding the chemical space that can be accessed from this versatile building block. Researchers in medicinal chemistry can leverage this compound to synthesize libraries of novel compounds for screening against a wide range of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(6-Chloropyridin-3-yl)ethanol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1-(6-Chloropyridin-3-yl)ethanol is a valuable and versatile building block in the synthesis of biologically active molecules. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists and drug development professionals. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [Link]

-

Oregon Medical Laser Center. Chlorin e6. Available from: [Link]

-

ECHA. 1-(6-chloropyridin-3-yl)ethan-1-amine. Available from: [Link]

-

PubChemLite. 1-(6-chloropyridin-3-yl)propan-1-one. Available from: [Link]

-

Stenutz. 1-(6-methylpyridin-3-yl)ethanol. Available from: [Link]

-

ECHA. imidacloprid (ISO);... - Substance Information. Available from: [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available from: [Link]

-

ChemBK. N-[(6-Chloropyridin-3-yl)methyl]methylamine. Available from: [Link]

-

MDPI. Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Available from: [Link]

-

ECHA. Substance Information - acetamiprid (ISO);... Available from: [Link]

-

ResearchGate. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Available from: [Link]

-

PubMed. Codelivery of CRISPR-Cas9 and chlorin e6 for spatially controlled tumor-specific gene editing with synergistic drug effects. Available from: [Link]

Sources

1-(6-Chloropyridin-3-yl)ethanol (CAS 23092-75-3): An Advanced Technical Whitepaper for Pharmaceutical Synthesis

Executive Summary

1-(6-Chloropyridin-3-yl)ethanol (CAS 23092-75-3) is a highly versatile chiral secondary alcohol built upon a substituted pyridine core[1]. Recognized as a critical building block in medicinal chemistry, this compound serves as a foundational intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators[2]. The presence of the 6-chloro substituent allows for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a handle for stereospecific functionalization. This whitepaper details the physicochemical profiling, synthetic methodologies, and handling protocols required for integrating this synthon into advanced drug development pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 1-(6-Chloropyridin-3-yl)ethanol is essential for optimizing reaction conditions and analytical validation. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the reactivity of the adjacent positions, making the 6-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(6-Chloropyridin-3-yl)ethanol |

| CAS Number | 23092-75-3 |

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.60 g/mol |

| SMILES String | CC(O)c1ccc(Cl)nc1 |

| Appearance | White to off-white solid/liquid (temperature dependent) |

| Solubility | Soluble in Methanol, THF, Ethyl Acetate, and DCM |

| Chirality | Racemic mixture (unless stereoselectively synthesized) |

(Data corroborated by commercial standards from and [1])

Mechanistic Causality in Synthetic Workflows

The synthesis of 1-(6-Chloropyridin-3-yl)ethanol typically proceeds via two primary routes, each selected based on the required stereochemical outcome and scalability.

Route A: Nucleophilic Addition (Grignard Reaction)

Causality & Logic: The addition of methylmagnesium bromide to 6-chloropyridine-3-carboxaldehyde is the most direct route to the racemic alcohol. The reaction is conducted in anhydrous tetrahydrofuran (THF). THF is critical as its oxygen lone pairs coordinate with the magnesium ion, stabilizing the Grignard reagent. The reaction must be maintained at cryogenic temperatures (-78°C) to suppress competing side reactions, such as halogen-metal exchange at the 6-chloro position or unwanted nucleophilic attack on the electron-deficient pyridine ring.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Causality & Logic: For applications requiring a specific enantiomer, the reduction of 1-(6-chloropyridin-3-yl)ethanone using a chiral Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is preferred. This method bypasses the need for stoichiometric chiral auxiliaries. The use of a formic acid/triethylamine mixture serves as the hydrogen donor. The spatial arrangement of the chiral ligand forces the hydride transfer to occur exclusively from one face of the ketone, yielding high enantiomeric excess (ee >98%).

Table 2: Comparative Synthetic Methodologies

| Parameter | Route A: Grignard Addition | Route B: Asymmetric Transfer Hydrogenation |

| Starting Material | 6-Chloropyridine-3-carboxaldehyde | 1-(6-Chloropyridin-3-yl)ethanone |

| Reagents | MeMgBr, THF | Ru-catalyst, HCOOH/Et3N |

| Stereochemistry | Racemic | Enantiopure (R or S) |

| Scalability | High (Kilogram scale) | Moderate to High (Requires catalyst optimization) |

| In-Process Control | HPLC/TLC (Disappearance of aldehyde) | Chiral HPLC (ee% determination) |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Grignard Addition (Racemic)

Objective: Synthesize 1-(6-Chloropyridin-3-yl)ethanol with >95% conversion.

-

Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 6-chloropyridine-3-carboxaldehyde (1.0 eq) and anhydrous THF (10 mL/g).

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Validation: Internal temperature probe must read ≤ -75°C before proceeding to ensure thermodynamic control.

-

Addition: Dropwise addition of Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) via syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to impurity formation.

-

Monitoring (IPC): After 2 hours, sample the reaction. Quench an aliquot in saturated NH4Cl and analyze via HPLC. Validation: Reaction is complete when starting material is <1% by area.

-

Quench & Workup: Carefully quench with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Enzymatic Kinetic Resolution (Chiral Isolation)

If Route A is used, the racemic mixture can be resolved enzymatically to yield enantiopure building blocks.

-

Dissolve racemic 1-(6-Chloropyridin-3-yl)ethanol in vinyl acetate.

-

Add Candida antarctica Lipase B (CALB).

-

Stir at 37°C for 24 hours. Causality: The enzyme selectively acylates the (R)-enantiomer due to active-site steric constraints, leaving the (S)-enantiomer as the unreacted alcohol.

-

Separate the (R)-acetate and (S)-alcohol via silica gel chromatography.

Synthetic workflow and enzymatic chiral resolution of 1-(6-Chloropyridin-3-yl)ethanol.

Downstream Applications: Kinase Inhibitor Scaffolds

In medicinal chemistry, the 1-(6-Chloropyridin-3-yl)ethanol scaffold is frequently utilized to construct small-molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as ALK or c-Met[2]. The 6-chloro group acts as a reactive site for Buchwald-Hartwig amination to append solubilizing groups or hinge-binding motifs. The chiral alcohol moiety often projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase domain, dictating the binding affinity and selectivity.

Signaling pathway illustrating RTK inhibition by chloropyridine-derived APIs.

Safety, Handling, and Environmental Controls

Strict adherence to safety protocols is mandatory when handling 1-(6-Chloropyridin-3-yl)ethanol, as outlined by standard Safety Data Sheets[3].

-

Hazard Identification: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].

-

Personal Protective Equipment (PPE): Operators must wear impervious clothing, safety goggles with side-shields, and handle the material within a certified fume hood to avoid inhalation of dust or aerosols[3].

-

Spill Management: In the event of a spill, absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials according to local environmental regulations. Keep the product away from drains and water courses[3].

References

-

Synthonix, Inc. "Synthonix Custom Synthesis and Product List." ChemBuyersGuide. [Link]

Sources

Synthesis Pathways for 1-(6-Chloropyridin-3-yl)ethanol: A Technical Guide for Drug Development Professionals

Executive Overview

1-(6-Chloropyridin-3-yl)ethanol (CAS: 23092-75-3) is a highly versatile chiral/achiral building block in organic synthesis. It is heavily utilized in the development of agrochemicals—most notably the neonicotinoid class of insecticides—and pharmaceutical agents targeting 1[1]. The molecule features a pyridine ring substituted with a chlorine atom at the C6 position and a 1-hydroxyethyl group at the C3 position. Because stereochemistry often dictates the pharmacodynamic profile and off-target toxicity of the resulting Active Pharmaceutical Ingredient (API), mastering both racemic and enantioselective synthetic routes is critical for process chemists and drug development professionals.

Mechanistic Rationale & Synthetic Strategies

The synthesis of 1-(6-chloropyridin-3-yl)ethanol relies on two primary retrosynthetic disconnections: forming the C-C bond at the carbinol carbon, or reducing the corresponding C-O double bond of a ketone precursor.

Pathway A: Nucleophilic Addition via Grignard Reagent

This pathway utilizes 6-chloronicotinaldehyde (2-chloro-5-formylpyridine) as the starting material. The addition of methylmagnesium bromide (MeMgBr) facilitates a direct 2[2].

-

Causality & Logic: Tetrahydrofuran (THF) or diethyl ether is strictly required as a solvent because the lone pairs on the oxygen atoms coordinate with the magnesium, stabilizing the Grignard reagent. The reaction must be initiated at 0 °C to control the highly exothermic nucleophilic attack and to suppress side reactions, such as enolization or beta-hydride transfer, which would otherwise reduce the yield[2].

Pathway B: Carbonyl Reduction of the Ketone Precursor

This pathway starts from 1-(6-chloropyridin-3-yl)ethanone (5-acetyl-2-chloropyridine). Reduction can be achieved using standard hydride donors like 3[3].

-

Causality & Logic: NaBH4 in protic solvents (like methanol or ethanol) provides a mild and highly efficient reduction. The protic solvent acts as an electrophilic activator of the carbonyl oxygen via hydrogen bonding, increasing the carbon's susceptibility to nucleophilic hydride attack from the borohydride anion.

Pathway C: Asymmetric Reduction

For stereospecific applications, the ketone precursor is subjected to asymmetric reduction using chiral reagents such as (+)- or (-)-DIP-Cl (B-Chlorodiisopinocampheylborane) or via4[4].

-

Causality & Logic: The bulky chiral ligands on the boron atom create a sterically demanding transition state. This steric hindrance forces the hydride transfer to occur predominantly from one face of the prochiral ketone, thereby yielding the alcohol with high enantiomeric excess (ee)[4].

Figure 1: Primary synthetic pathways for 1-(6-Chloropyridin-3-yl)ethanol.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.

Protocol 1: Grignard Addition to 6-Chloronicotinaldehyde

This protocol is optimized for high-yield racemic synthesis and rapid scale-up[1][2].

-

Preparation: Dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous THF (0.2 M) under a strict inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

-

Addition: Dropwise add a solution of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 to 1.5 eq) over 30-60 minutes.

-

Validation Checkpoint: Monitor internal temperature via a thermocouple; it must not exceed 5 °C to prevent the formation of pinacol coupling impurities[2].

-

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active aldehyde starting material spot disappears completely.

-

-

Quenching: Re-cool the flask to 0 °C and carefully quench with saturated aqueous NH4Cl dropwise.

-

Causality: NH4Cl provides a mild proton source to decompose the magnesium alkoxide intermediate without hydrolyzing the sensitive chloropyridine ring[1].

-

-

Workup & Isolation: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to afford the pure product[1].

Figure 2: Self-validating experimental workflow for the Grignard addition pathway.

Protocol 2: Reduction of 1-(6-chloropyridin-3-yl)ethanone

This protocol is ideal for cost-effective, large-scale racemic generation[3].

-

Preparation: Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) in absolute ethanol (0.3 M) and cool to 0 °C.

-

Reduction: Add NaBH4 (1.5 eq) portion-wise to control hydrogen gas evolution and thermal spikes.

-

Propagation: Stir the mixture at room temperature for 2-4 hours.

-

Validation Checkpoint: Use LC-MS to confirm the mass shift from the ketone (M+H) to the corresponding alcohol (M+H+2)[3].

-

-

Quenching & Workup: Quench with water to neutralize excess borohydride. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO4, and concentrate. Recrystallization from a 60% ethanol-water mixture affords the pure compound as a solid[3].

Quantitative Data & Comparative Analysis

Selecting the appropriate synthetic route depends on the project's requirements regarding stereochemistry, budget, and scale. The table below summarizes the operational metrics of each pathway.

| Parameter | Pathway A (Grignard Addition) | Pathway B (NaBH4 Reduction) | Pathway C (Asymmetric Reduction) |

| Starting Precursor | 6-Chloronicotinaldehyde | 1-(6-Chloropyridin-3-yl)ethanone | 1-(6-Chloropyridin-3-yl)ethanone |

| Primary Reagent | MeMgBr (1.2 - 1.5 eq) | NaBH4 (1.0 - 1.5 eq) | (+)-DIP-Cl or CBS Catalyst |

| Typical Yield | 85% - 98% | 80% - 95% | 70% - 85% |

| Stereochemistry | Racemic | Racemic | Enantioselective (>95% ee) |

| Scalability | Moderate (Requires strict exotherm control) | High (Mild conditions, easy workup) | Moderate (Moisture sensitivity) |

| Cost Efficiency | Low to Moderate | Highly Cost-Effective | High Cost (Chiral reagents) |

References

- Title: WO 2013/134298 A1 - Raf Inhibitor Compounds Source: Common Organic Chemistry / Google Patents URL

- Title: 2-Chloro-5-acetylpyridine | 55676-22-7 Source: ChemicalBook URL

- Title: EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists Source: Google Patents URL

- Title: WO2018229629A1 - Chemical compounds as h-pgds inhibitors Source: Google Patents URL

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. WO2018229629A1 - Chemical compounds as h-pgds inhibitors - Google Patents [patents.google.com]

- 3. 2-Chloro-5-acetylpyridine | 55676-22-7 [chemicalbook.com]

- 4. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]

The Putative Mechanism of Action of 1-(6-Chloropyridin-3-yl)ethanol in Insects: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol in insects. Based on its chemical structure, this compound is classified as a neonicotinoid insecticide. The primary mode of action for neonicotinoids is their agonistic activity on the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the central nervous system, paralysis, and eventual death of the insect.[1][2][3] This guide will delve into the molecular interactions with the nAChR, the physiological consequences for the insect, the experimental methodologies used to elucidate this mechanism, and the known pathways of insect resistance.

Introduction: Structural Clues to a Neurological Target

1-(6-Chloropyridin-3-yl)ethanol belongs to a chemical class characterized by a 6-chloropyridinylmethyl group, a hallmark of many neonicotinoid insecticides.[4] Neonicotinoids, introduced in the 1990s, have become one of the most widely used classes of insecticides globally due to their high efficacy against a broad spectrum of sucking and biting insect pests.[1][5][6][7] They are systemic in nature, meaning they are absorbed by the plant and distributed throughout its tissues, providing protection from within.[1]

The mechanism of action of neonicotinoids is well-established, and it is highly probable that 1-(6-Chloropyridin-3-yl)ethanol shares this mechanism. They are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), a key component of the insect's central nervous system.[8][9][10]

The Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[11] In insects, nAChRs are predominantly located in the central nervous system, where they play a crucial role in excitatory synaptic transmission.[8][12]

Key characteristics of insect nAChRs:

-

Structure: These receptors are pentameric, meaning they are composed of five protein subunits arranged around a central ion channel.[9][10] Insects possess a smaller number of nAChR subunit genes compared to vertebrates, but these can assemble into a diverse array of receptor subtypes with varying pharmacological properties.[9][13]

-

Function: When the endogenous neurotransmitter, acetylcholine (ACh), binds to the nAChR, the ion channel opens, allowing an influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the postsynaptic neuron, propagating the nerve impulse.[12]

-

Selective Toxicity: A key feature of neonicotinoids is their selective toxicity, being significantly more toxic to insects than to mammals.[1][14] This selectivity arises from differences in the structure of insect and mammalian nAChRs. Neonicotinoids bind with much higher affinity to insect nAChRs.[15] Specifically, the negatively charged nitro or cyano group of the neonicotinoid interacts with a unique cationic subsite within the insect nAChR, a feature less prominent in their mammalian counterparts.[5][14][15]

Mechanism of Action: A Cascade of Neurotoxicity

The insecticidal action of 1-(6-Chloropyridin-3-yl)ethanol, as a putative neonicotinoid, can be described as a multi-step process initiated at the molecular level and culminating in the death of the insect.

-

Binding to the nAChR: The neonicotinoid molecule binds to the acetylcholine binding site on the nAChR.[1][14] This binding is considered competitive with acetylcholine but is essentially irreversible.[2]

-

Agonistic Action: Upon binding, the neonicotinoid acts as an agonist, mimicking the action of acetylcholine and locking the ion channel in an open state.[9][10]

-

Continuous Nerve Stimulation: The persistent opening of the nAChR ion channel leads to an uncontrolled influx of ions and continuous nerve stimulation. This hyperexcitation disrupts the normal transmission of nerve impulses.[2][3]

-

Paralysis and Death: The initial hyperexcitation is followed by a blockage of the neuronal pathway, leading to paralysis and ultimately the death of the insect.[1][2][3]

Caption: Signaling pathway of neonicotinoid action at the synapse.

Experimental Elucidation of the Mechanism

The mechanism of action of neonicotinoids has been extensively studied using a variety of experimental techniques. These methodologies provide the foundation for our understanding of how compounds like 1-(6-Chloropyridin-3-yl)ethanol likely function.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.[16][17]

Principle: A radioactively labeled neonicotinoid (e.g., [3H]imidacloprid) is incubated with a preparation of insect neuronal membranes containing nAChRs. The amount of radioligand that binds to the receptors is measured. By performing competition assays with unlabeled compounds, the binding affinity (Ki value) of the test compound can be determined.[17][18]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Isolate neuronal membranes from a target insect species (e.g., housefly heads or cockroach ganglia).

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled neonicotinoid ligand (e.g., [3H]imidacloprid) and varying concentrations of the unlabeled test compound (1-(6-Chloropyridin-3-yl)ethanol).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. This allows for the calculation of the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage-clamp and patch-clamp methods, allow for the direct measurement of the effects of a compound on the function of ion channels.[13][19]

Principle: These techniques are used to record the ion currents flowing through nAChRs in response to the application of an agonist. By applying the test compound, it is possible to determine if it acts as an agonist, antagonist, or modulator of the receptor.[20]

Experimental Protocol: Two-Electrode Voltage-Clamp on Xenopus Oocytes

-

Receptor Expression: Inject Xenopus oocytes with cRNA encoding the subunits of a specific insect nAChR subtype. The oocytes will then express functional receptors on their cell membrane.

-

Voltage Clamping: Impale the oocyte with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential.

-

Compound Application: Perfuse the oocyte with a solution containing a known concentration of the test compound (1-(6-Chloropyridin-3-yl)ethanol).

-

Current Recording: Record the inward current generated by the opening of the nAChR ion channels in response to the compound.

-

Data Analysis: Analyze the amplitude and kinetics of the recorded currents to characterize the compound's effect on the receptor.

Table 1: Representative Data from Neonicotinoid Characterization

| Compound | Binding Affinity (Ki, nM) to Housefly Head nAChRs | Neuroblocking Potency (µM) in American Cockroach |

| (S)-Isomer of a Neonicotinoid | 0.19 | 5.9 |

| (R)-Isomer of a Neonicotinoid | 0.95 | 73 |

Data adapted from a study on an asymmetric chloronicotinyl insecticide, demonstrating stereospecificity in receptor binding and neuroactivity.[21]

Insect Resistance to Neonicotinoids

The extensive use of neonicotinoids has led to the evolution of resistance in some insect populations.[5][6][22] Understanding these resistance mechanisms is crucial for the sustainable use of this class of insecticides.

Primary Mechanisms of Resistance:

-

Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases.[6][7][23] These enzymes modify the insecticide into less toxic, more water-soluble metabolites that can be more easily excreted.

-

Target-Site Resistance: This involves mutations in the genes encoding the nAChR subunits, which reduce the binding affinity of the neonicotinoid to its target.[5][23] A specific point mutation can render the receptor less sensitive to the insecticide.[23]

-

Penetration Resistance: Some insects have developed a less permeable cuticle, which reduces the rate at which the insecticide is absorbed into the body.[23]

Caption: Major mechanisms of insect resistance to neonicotinoids.

Conclusion

While specific studies on the mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol are not widely available in public literature, its chemical structure strongly indicates that it functions as a neonicotinoid insecticide. The extensive body of research on this class of compounds provides a robust framework for understanding its putative mode of action. It is expected to act as a potent agonist of the insect nicotinic acetylcholine receptor, leading to neurotoxicity and death. The experimental approaches outlined in this guide, including radioligand binding assays and electrophysiology, are the gold standard for confirming and characterizing the interaction of novel compounds with the nAChR. A thorough understanding of this mechanism, as well as the potential for resistance, is essential for the effective and sustainable use of such compounds in insect pest management.

References

- Thany, S. H. (2010). Neonicotinoid insecticides: historical evolution and resistance mechanisms. PubMed.

- Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.

- Sigma-Aldrich. Neonicotinoids Pesticides and Metabolites. Sigma-Aldrich.

- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology.

- Thany, S. H. (2011). Electrophysiological studies and pharmacological properties of insect native nicotinic acetylcholine receptors. PubMed.

- Ullah, F., et al. (2021).

- Britannica. (2022). Neonicotinoid. Britannica.

- AHDB. The mechanisms of insecticide resistance in crop pests. AHDB.

- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: Mechanisms of selective action. Request PDF.

- Nauen, R., & Denholm, I. (2005). Resistance of insect pests to neonicotinoid insecticides: current status and future prospects. Pest Management Science.

- Ullah, F., et al. (2021). Insect Resistance to Neonicotinoids - Current Status, Mechanism and Management Strategies.

- Jeschke, P., & Nauen, R. (2013). Nicotinic acetylcholine receptor agonists: a milestone for modern crop protection. PubMed.

- Hanke, W., & Breer, H. (1989). Neuronal acetylcholine receptor channels from insects: a comparative electrophysiological study. PubMed.

- Casida, J. E., & Durkin, K. A. (2013).

- Honda, H., Tomizawa, M., & Casida, J. E. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry.

- Matsuda, K., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics.

- Matsuda, K., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PMC.

- Science.gov. radioligand binding assays: Topics by Science.gov. Science.gov.

- Wikipedia. Imidacloprid. Wikipedia.

- Thany, S. H. (Ed.). (2010). Insect Nicotinic Acetylcholine Receptors. Springer.

- Das, S., et al. (2023). Multiplatform Metabolomics to Understand the Imidacloprid-Induced Toxicity in Drosophila. Chemical Research in Toxicology.

- Sun, X., et al. (2013).

- Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Journal of Agricultural and Food Chemistry.

- Tomizawa, M., & Casida, J. E. (2009). Mapping the elusive neonicotinoid binding site. PMC.

- University of Georgia. Insecticidal Mode of Action. University of Georgia.

- Thany, S. H., et al. (2025). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor.

- ResearchGate. Metabolism of imidacloprid (III): Oxidative cleavage of the methylene...

- National Pesticide Information Center. Imidacloprid Technical Fact Sheet.

- Suchail, S., et al. (2003). Metabolism of imidacloprid in Apis mellifera.

- Wütherich, K. (2019). Acetylcholine and Its Receptors in Honeybees: Involvement in Development and Impairments by Neonicotinoids. MDPI.

- BLD Pharm. 1-(6-Chloropyridin-3-yl)ethanol. BLD Pharm.

- US EPA. (2026). Insecticides. US EPA.

- AgroPest. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. AgroPest.

- ChemScene. (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol. ChemScene.

- PubChem. 1-(6-chloropyridin-3-yl)propan-1-one. PubChem.

- CDN Isotopes. (±)-1-(2-Chloropyridin-3-yl) ethanol-1-d1. CDN Isotopes.

- Kagabu, S., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)

- ECHA.

Sources

- 1. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. agroorbit.com [agroorbit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neonicotinoid insecticides: historical evolution and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect Resistance to Neonicotinoids - Current Status, Mechanism and Management Strategies | IntechOpen [intechopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acetylcholine receptor agonists: a milestone for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 10. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. Electrophysiological studies and pharmacological properties of insect native nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]

- 15. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. radioligand binding assays: Topics by Science.gov [science.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mapping the elusive neonicotinoid binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuronal acetylcholine receptor channels from insects: a comparative electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resistance of insect pests to neonicotinoid insecticides: current status and future prospects [repository.rothamsted.ac.uk]

- 23. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

A Comprehensive Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: A Pivotal Starting Material for Modern Neonicotinoid Insecticides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-yl)ethanol is a critical chiral building block in the synthesis of several advanced neonicotinoid insecticides. Its stereochemistry directly influences the biological efficacy and receptor binding affinity of the final active ingredients. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic application of 1-(6-Chloropyridin-3-yl)ethanol. We will dissect various synthetic methodologies, from classical reductions and Grignard reactions to modern catalytic asymmetric approaches, offering detailed experimental protocols. The narrative emphasizes the causality behind procedural choices, ensuring a robust understanding for process optimization and development.

Introduction: The Neonicotinoid Landscape and the Role of the Chloropyridinyl Scaffold

Neonicotinoids represent a dominant class of insecticides in global agriculture, prized for their systemic action and high efficacy against a wide range of sucking insects.[1][2] Their mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[3][4] A key structural feature of many first and second-generation neonicotinoids, such as Imidacloprid and Acetamiprid, is the 6-chloro-3-pyridinylmethyl moiety.[3][5]

The evolution of neonicotinoid chemistry has led to the development of analogues with modified linkers between the pyridinyl ring and the active heterocycle. Introducing a chiral center, as seen in derivatives of 1-(6-Chloropyridin-3-yl)ethanol, can significantly modulate the insecticidal potency. Research has shown that enantiomers of certain neonicotinoids exhibit different levels of activity, with one isomer often being significantly more potent.[6] This underscores the importance of accessing enantiomerically pure starting materials like (R)- or (S)-1-(6-chloropyridin-3-yl)ethanol for the development of next-generation, highly selective insecticides.

Synthesis of 1-(6-Chloropyridin-3-yl)ethanol: A Comparative Analysis

The synthesis of this key alcohol can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemical outcome, scalability, and economic viability.

Achiral Synthesis: Reduction of 6-Chloro-3-acetylpyridine

A straightforward and common method for producing racemic 1-(6-Chloropyridin-3-yl)ethanol is the reduction of the corresponding ketone, 6-Chloro-3-acetylpyridine.[7] This approach is well-suited for applications where a racemic mixture is acceptable or as a precursor for subsequent chiral resolution.

Mechanism: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄), to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during workup to yield the secondary alcohol.

Caption: Workflow for the reduction of a ketone to a secondary alcohol.

Experimental Protocol 1: Synthesis via Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-3-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain pure 1-(6-Chloropyridin-3-yl)ethanol.

Achiral Synthesis: Grignard Reaction

An alternative route involves the construction of the carbon skeleton using a Grignard reaction.[8] This classic carbon-carbon bond-forming reaction provides a versatile method for synthesizing secondary alcohols.[9][10]

Mechanism: A methyl Grignard reagent (e.g., CH₃MgBr) acts as a strong nucleophile, attacking the carbonyl carbon of 6-chloronicotinaldehyde. This forms a magnesium alkoxide salt, which is subsequently hydrolyzed in an acidic workup to produce the target alcohol.[8]

Caption: Synthesis of a secondary alcohol via the Grignard reaction.

Experimental Protocol 2: Synthesis via Grignard Reaction

-

Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) with a dropping funnel and condenser. Add magnesium turnings (1.2 eq) to the flask.

-

Reagent Preparation: In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether. Add this solution dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, CH₃MgBr.[11]

-

Aldehyde Addition: Once the Grignard reagent is formed, cool the flask to 0 °C. Add a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous ether dropwise from the addition funnel.

-

Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by slowly pouring it over ice and then adding a saturated aqueous solution of ammonium chloride.[8]

-

Isolation and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via column chromatography.

Catalytic Asymmetric Synthesis

For producing enantiomerically pure 1-(6-Chloropyridin-3-yl)ethanol, asymmetric synthesis is the most efficient strategy.[12] This can be achieved through chemical catalysis or biocatalysis.

A. Chemical Asymmetric Reduction: This involves the reduction of 6-Chloro-3-acetylpyridine using a chiral catalyst system. These systems typically consist of a metal catalyst (e.g., Ruthenium, Iridium) and a chiral ligand. The catalyst facilitates the enantioselective transfer of a hydride from a hydrogen source (e.g., H₂, isopropanol) to the ketone.

B. Biocatalytic (Microbial) Reduction: A greener and highly selective alternative is the use of microorganisms or isolated enzymes (ketoreductases). Certain strains of yeast or bacteria, such as Candida maris, have been shown to reduce acetylpyridine derivatives with high enantioselectivity.[13][14][15]

Mechanism: The microbial reduction occurs within the cell, where an enzyme (dehydrogenase/reductase) utilizes a cofactor like NADH or NADPH to deliver a hydride to the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.[15]

Experimental Protocol 3: Microbial Reduction (Conceptual)

-

Culture Preparation: Cultivate a suitable microorganism (e.g., Candida maris IFO10003) in an appropriate growth medium until a desired cell density is reached.[14]

-

Bioconversion: Harvest the cells and resuspend them in a buffer solution. Add the substrate, 6-Chloro-3-acetylpyridine, and a carbohydrate source like glucose, which is necessary for cofactor regeneration (NADH/NADPH).[13]

-

Reaction Conditions: Incubate the mixture under controlled conditions (pH, temperature, aeration). The aeration level can be a critical parameter affecting the yield and enantiomeric excess.[14]

-

Extraction and Analysis: After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Purification and Chiral Analysis: Purify the extracted alcohol. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Stereochemistry | Advantages | Disadvantages |

| Ketone Reduction | 6-Chloro-3-acetylpyridine | NaBH₄, LiAlH₄ | Racemic | Simple, high yield, common reagents | Produces a racemic mixture |

| Grignard Reaction | 6-Chloronicotinaldehyde | CH₃MgBr (or other methyl organometallic) | Racemic | Versatile C-C bond formation | Requires strict anhydrous conditions[9] |

| Asymmetric Reduction | 6-Chloro-3-acetylpyridine | Chiral Ru/Ir catalysts, H₂ | Enantioselective | Direct access to single enantiomers | Expensive catalysts, optimization required |

| Microbial Reduction | 6-Chloro-3-acetylpyridine | Whole cells (e.g., Candida maris) or isolated enzymes | Highly Enantioselective | High e.e., green chemistry, mild conditions[14] | Requires fermentation expertise, may have lower substrate loading |

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of 1-(6-Chloropyridin-3-yl)ethanol.

| Property | Value | Reference |

| CAS Number | 23092-75-3 | [16] |

| Molecular Formula | C₇H₈ClNO | [16] |

| Molecular Weight | 157.60 g/mol | [16] |

| Appearance | Typically a solid or oil | - |

| Storage | Inert atmosphere, 2-8°C | [16] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the pyridyl protons, the methine proton (CH-OH), and the methyl group. ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Application in the Synthesis of Neonicotinoids

1-(6-Chloropyridin-3-yl)ethanol is a precursor to an asymmetric neonicotinoid, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine.[6] The synthesis involves converting the alcohol into a better leaving group, followed by nucleophilic substitution.

Caption: General synthetic route from the chiral alcohol to a neonicotinoid.

Synthetic Rationale:

-

Activation of the Alcohol: The hydroxyl group is a poor leaving group. It is typically converted to a halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This reaction often proceeds with an inversion of stereochemistry (Sₙ2 mechanism).

-

Nucleophilic Substitution: The resulting chiral halide, 1-(6-chloropyridin-3-yl)ethyl halide, is then reacted with the appropriate N-nucleophile, such as 2-nitroiminoimidazolidine.[17] This condensation step, also an Sₙ2 reaction, results in the formation of the final neonicotinoid product, again with an inversion of stereochemistry, ultimately restoring the original configuration relative to the starting alcohol.[6]

The (S)-enantiomer of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine has been shown to have a significantly higher neuroblocking potency and binding affinity to insect nAChRs compared to the (R)-isomer, highlighting the critical role of the chiral starting material.[6]

Conclusion

1-(6-Chloropyridin-3-yl)ethanol stands as a testament to the increasing sophistication of agrochemical design, where chirality is a key determinant of efficacy and selectivity. An understanding of its synthesis, from scalable racemic methods to precise asymmetric strategies like biocatalysis, is fundamental for researchers in the field. As the demand for more effective and environmentally considerate insecticides continues, the development of efficient and enantioselective routes to pivotal building blocks like 1-(6-Chloropyridin-3-yl)ethanol will remain a central focus of chemical innovation.

References

- BLD Pharm. (n.d.). 1-(6-Chloropyridin-3-yl)ethanol.

- Grignard Reaction. (n.d.). Chemistry LibreTexts.

- ResearchGate. (2025). Advances in the Synthesis of Neonicotinoids.

- PMC. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.

- BenchChem. (2025). An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis.

- Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (n.d.). Microbial Enantioselective Reduction of Acetylpyridine Derivatives.

- Journal of the Chilean Chemical Society. (2023, December 31). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Retrieved from Journal of the Chilean Chemical Society.

- Nimmareddy, A., et al. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.

- ResearchGate. (n.d.). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice.

- BenchChem. (2025). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis.

- ACS Publications. (2010, August 23). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Retrieved from Journal of Agricultural and Food Chemistry.

- MDPI. (2021, July 12). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.

- Kameyama, Y., et al. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.

- Taylor & Francis Online. (2014, May 22). Microbial Enantioselective Reduction of Acetylpyridine Derivatives.

- Kaptein, B. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

- Kagabu, S., et al. (2003, May 15). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations.

- Latli, B., et al. (n.d.). [6-chloro-3-pyridylmethyl-3H]neonicotinoids as high-affinity radioligands for the nicotinic acetylcholine receptor: preparation using NaB3H4 and LiB3H4.

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.

- ChemScene. (n.d.). (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol.

- Sigma-Aldrich. (n.d.). 2-(6-chloropyridin-3-yl)ethan-1-ol.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Ojima, I. (Ed.). (n.d.). CATALYTIC ASYMMETRIC SYNTHESIS.

- Santa Cruz Biotechnology. (n.d.). 6-Chloro-3-acetylpyridine.

- Gnicchi, L., et al. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.

- Kawano, S., et al. (2003, April 15). Microbial enantioselective reduction of acetylpyridine derivatives.

- Enders, D., & Jaeger, K. H. (Eds.). (n.d.). Asymmetric Synthesis with Chemical and Biological Methods.

- ECHA. (n.d.). 1-(6-chloropyridin-3-yl)ethan-1-amine.

- IntechOpen. (2021, October 4). The Effect of Neonicotinoid Insecticides on the Structure and Stability of Bio-Macromolecules.

- Frontiers. (2022, June 9). Removal of Dinotefuran, Thiacloprid, and Imidaclothiz Neonicotinoids in Water Using a Novel Pseudomonas monteilii FC02–Duckweed (Lemna aequinoctialis) Partnership.

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

- PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine.

- CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines.

- ECHA. (n.d.). Substance Information.

- Semantic Scholar. (2024, March 24). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis.

- Sataka. (n.d.). Application of Ethanol in the Production of Biological Pesticides.

- Patents India. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

- US EPA. (2026, January 22). Insecticides.

- Journal of Plant Biotechnology. (2024, April 16). Evaluating the insecticidal potential of ethanol extracts from Melia azedarach Linn. against Bactrocera cucurbitae - a pest inflicting damage on Momordica charantia Linn.

- Journal of Plant Protection Research. (2024, May 27). Assessment of the insecticidal efficacy of ethanol extract of Millettia pachyloba Drake leaves against Plutella xylostella Linn. Retrieved from Journal of Plant Protection Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES | Journal of the Chilean Chemical Society [jcchems.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. The Effect of Neonicotinoid Insecticides on the Structure and Stability of Bio-Macromolecules | IntechOpen [intechopen.com]

- 6. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. 格氏试剂 [sigmaaldrich.com]

- 12. download.e-bookshelf.de [download.e-bookshelf.de]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 23092-75-3|1-(6-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

1-(6-Chloropyridin-3-yl)ethanol safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of 1-(6-Chloropyridin-3-yl)ethanol

Introduction

1-(6-Chloropyridin-3-yl)ethanol (CAS No. 23092-75-3) is a substituted pyridine derivative frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its specific functional groups make it a valuable building block, but also necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling.

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(6-Chloropyridin-3-yl)ethanol. The information herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety principles to provide researchers with the necessary framework for minimizing risk and ensuring a safe working environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the material's risk profile.

Section 1: Chemical Identity and Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

| Property | Value | Source |

| CAS Number | 23092-75-3 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Physical State | Solid | |

| Melting Point | 170 - 172 °C (338 - 342 °F) | |

| Chemical Stability | Stable under standard ambient conditions (room temperature). |

Section 2: Hazard Identification and GHS Classification

1-(6-Chloropyridin-3-yl)ethanol is classified under the Globally Harmonized System (GHS) with specific health hazards that must be understood and mitigated. The signal word "Warning" indicates a moderate level of hazard.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

The logic of hazard communication flows from the intrinsic properties of the chemical to the labeling elements that inform the user of the risks and how to mitigate them.

Caption: GHS Hazard Communication Workflow.

Expert Interpretation:

-

H315 (Skin Irritation): This is not merely a surface-level effect. Direct contact with the solid or solutions containing it can cause localized inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves during all handling operations.

-

H319 (Serious Eye Irritation): The compound can cause significant, potentially painful, and temporarily debilitating irritation upon contact with the eyes. This underscores the mandatory use of chemical safety goggles or a face shield.

-

H335 (Respiratory Irritation): Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is the primary driver for the engineering control recommendation to handle the compound within a chemical fume hood.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary means of preventing exposure and ensuring laboratory safety.

Handling Procedures

Safe handling is achieved by integrating GHS precautionary statements into standard laboratory practice.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk (mitigating H335). Ensure that safety showers and eyewash stations are readily accessible.[2]

-

Preventing Exposure:

-

Avoid breathing dust, fumes, or vapors (P261). Do not perform actions like dry sweeping that can generate airborne dust.

-

Wash hands and any exposed skin thoroughly after handling (P264) to prevent inadvertent ingestion or transfer to other surfaces.

-

Wear appropriate personal protective equipment (PPE) at all times, including protective gloves and eye/face protection (P280).

-

-

General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Immediately change any contaminated clothing.[3]

Storage Conditions

Correct storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Temperature and Atmosphere: Store in a tightly-closed container in a cool, dry, and well-ventilated area at refrigerated temperatures (2-8°C).[1][3] Storage under an inert atmosphere is also recommended to preserve purity.[1]

-

Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel only (P405).

-

Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, starting with engineering controls and supplemented by PPE, is required.

| Control Type | Specification | Rationale |

| Engineering | Chemical Fume Hood | Prevents systemic exposure by containing and exhausting dust and vapors, directly addressing the H335 respiratory hazard. |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes or airborne particles, preventing serious eye irritation (H319). |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Provides a barrier to prevent direct skin contact and subsequent irritation (H315). |

| Body Protection | Standard laboratory coat. | Protects against minor spills and prevents contamination of personal clothing. |

| Respiratory | Not required under normal use with a fume hood. | A NIOSH-approved respirator may be necessary for large spills or in situations where engineering controls are not available or fail. |

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established best practices.[4]

Caption: Emergency First Aid Response Workflow.

Step-by-Step First Aid Protocols

-

If Inhaled:

-

Immediately move the person to fresh air and keep them in a position comfortable for breathing.[4]

-

If the individual feels unwell or shows signs of respiratory distress, call a poison control center or physician for medical advice.

-

-

In Case of Skin Contact:

-

Immediately take off all contaminated clothing.

-

Rinse the affected skin area thoroughly with a gentle stream of water and soap for at least 15 minutes.[4]

-

If skin irritation develops or persists, seek medical attention.

-

-

In Case of Eye Contact:

-

Immediately flush the eyes cautiously with plenty of water for several minutes.

-

Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.

-

Crucially, seek immediate medical attention from an ophthalmologist.

-

-

If Swallowed:

Section 6: Spill and Fire Response

Accidental Release Measures

A prompt and safe response to a spill is crucial to prevent wider contamination and exposure.

Caption: Chemical Spill Cleanup Protocol.

Protocol Details:

-

Personal Precautions: Avoid breathing dust and prevent contact with skin or eyes.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment: For a solid spill, carefully sweep or vacuum the material to minimize dust generation.[3] Place the collected material into a suitable, labeled container for disposal.

-

Final Cleanup: Decontaminate the spill area with a suitable cleaning agent.

Firefighting Measures

-

Suitable Extinguishing Media: For this substance, no limitations on extinguishing agents are given. Use water spray, dry chemical, carbon dioxide, or chemical foam as appropriate for the surrounding fire.[3]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. Use a water spray jet to suppress gases and vapors.

Section 7: Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon acute exposure. The effects of chronic exposure have not been thoroughly investigated.

-

Carcinogenicity: This product is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).

-

Ecological Profile: Data on the ecological impact of this compound is limited. As a standard precaution, prevent its release into the environment, as chlorinated organic compounds can be harmful to aquatic life.

Section 8: Disposal Considerations

Chemical waste must be managed to ensure safety and environmental compliance.

-

Disposal Method: Dispose of the material and its container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations (P501). Do not dispose of it via sanitary sewer systems.

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

References

- Safety Data Sheet for 1-(6-Chloropyridin-3-yl)ethanol. MilliporeSigma.

- Safety Data Sheet for N-[(6-Chloropyridin-3-yl)methyl]methylamine. AK Scientific, Inc.

- Safety D

- Safety Data Sheet for 2-(2-Hydroxyethyl)pyridine. Fisher Scientific.

- SDS – SECTION 4: First-Aid Measures Guidance.

- Safety d

- Product Information for 1-(6-Chloropyridin-3-yl)ethanol. BLD Pharm.

- Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. Fisher Scientific.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

Sources

A Comprehensive Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: Synthesis, Applications, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-yl)ethanol is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its strategic substitution on the pyridine ring, featuring a reactive chlorine atom and a chiral secondary alcohol, renders it a versatile precursor for a multitude of biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis of 1-(6-Chloropyridin-3-yl)ethanol, with a particular focus on asymmetric methodologies to access its enantiopure forms. Furthermore, this guide elucidates its critical role as a key intermediate in the development of novel therapeutics, most notably as modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into the mechanistic underpinnings of its synthetic routes, explore its applications in the synthesis of significant pharmaceutical compounds, and discuss the pharmacological relevance of its derivatives.

Introduction: The Strategic Importance of the Chloropyridinyl Scaffold

The 6-chloropyridin-3-yl moiety is a recognized pharmacophore, a privileged structural motif found in a range of bioactive compounds. The presence of a chlorine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the nitrogen atom within the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets. The introduction of a chiral ethanol group at the 3-position adds a three-dimensional aspect to the scaffold, which is often critical for achieving high-affinity and selective interactions with protein targets.

Derivatives of the 6-chloropyridin-3-yl scaffold have demonstrated a broad spectrum of biological activities, including insecticidal properties and potent modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development.[2]

Synthesis of 1-(6-Chloropyridin-3-yl)ethanol: Pathways to a Key Intermediate